Product packaging for Tungsten nitride (WN)(Cat. No.:CAS No. 12033-72-6)

Tungsten nitride (WN)

Cat. No.: B079327
CAS No.: 12033-72-6
M. Wt: 197.8 g/mol
InChI Key: IVHJCRXBQPGLOV-UHFFFAOYSA-N
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Description

Tungsten nitride (WN) is an advanced inorganic compound recognized for its exceptional physical properties, including high hardness, thermal stability, and excellent electrical conductivity. Its primary research value lies in its application as a diffusion barrier in semiconductor device fabrication. As integrated circuits shrink, copper interconnects can diffuse into the silicon substrate, degrading performance. Thin films of WN effectively prevent this interdiffusion, thereby enhancing device reliability and longevity. Beyond microelectronics, WN is a subject of intense investigation for use as a wear-resistant, protective coating on mechanical components and as a robust catalyst and catalyst support, particularly in electrocatalytic reactions such as the hydrogen evolution reaction (HER). Its mechanism of action as a barrier material involves forming a chemically inert and structurally dense layer that impedes the migration of atoms. As a catalyst, its activity stems from the unique electronic structure of its surface, which can facilitate key reaction pathways. This combination of mechanical, thermal, and electronic properties makes tungsten nitride a critical material for researchers pushing the boundaries of nanotechnology, surface engineering, and sustainable energy solutions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula NW B079327 Tungsten nitride (WN) CAS No. 12033-72-6

Properties

IUPAC Name

azanylidynetungsten
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InChI

InChI=1S/N.W
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InChI Key

IVHJCRXBQPGLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#[W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NW
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DSSTOX Substance ID

DTXSID4065236
Record name Tungsten nitride (WN)
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Molecular Weight

197.85 g/mol
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CAS No.

12058-38-7, 12033-72-6
Record name Tungsten nitride (WN)
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Record name Tungsten nitride (WN)
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Record name Tungsten nitride (W2N)
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Advanced Synthetic Methodologies for Tungsten Nitride Compounds

Reactive Sputtering Techniques for WN Thin Film Deposition

Reactive sputtering is a widely utilized physical vapor deposition (PVD) technique for the synthesis of tungsten nitride thin films. This method involves sputtering a tungsten target in a reactive atmosphere composed of an inert gas, typically argon (Ar), and a reactive nitrogen-containing gas (N₂). The sputtered tungsten atoms react with the nitrogen species in the plasma and on the substrate surface to form a tungsten nitride film. The properties of the deposited films are highly sensitive to the deposition parameters.

Optimization of Process Parameters in Reactive Sputtering

The optimization of process parameters is crucial for tailoring the properties of reactively sputtered WN films. Key parameters that are frequently adjusted include the nitrogen partial pressure, substrate temperature, and deposition power. Research has shown that good quality WN films require careful optimization of these parameters. researchgate.net The substrate temperature, for instance, significantly influences the nitrogen-to-tungsten (N/W) ratio and the crystalline quality of the films. Studies have reported that the N/W ratio decreases with increasing substrate temperature from 500 to 700 °C. researchgate.net

Post-deposition annealing is another critical step in optimizing the film properties. Annealing can lead to the crystallization of amorphous films or improve the crystallinity of the W₂N structure, depending on the nitrogen concentration. researchgate.net Thermally stable W₂N thin films have been successfully deposited that show no phase change or nitrogen release up to 1300 K. bohrium.com

Below is a data table summarizing the effects of various process parameters on the properties of sputtered tungsten nitride films.

ParameterVariationEffect on Film PropertiesReference(s)
Nitrogen Flow Ratio IncreasingNitrogen content in the film increases. researchgate.net
Substrate Temperature 500–700 °CN/W ratio decreases from 1.21 to 0.83. researchgate.net
Substrate Temperature 500–700 °CRoom temperature resistivity decreases from 4.5–1.1 x 10³ µΩ-cm. researchgate.net
Annealing Temperature Up to 973 KNo phase or microstructure change in W₂N films. bohrium.comresearchgate.net
Annealing Temperature 1073 KPartial decomposition of W₂N and formation of a W enrichment layer. bohrium.comresearchgate.net
Annealing Temperature 1473 KComplete decomposition of W₂N film. bohrium.com

Influence of Gas Atmosphere and Power on Tungsten Nitride Film Formation

The composition of the sputtering gas atmosphere, specifically the nitrogen concentration, plays a pivotal role in determining the phase and stoichiometry of the deposited tungsten nitride films. Varying the nitrogen concentration in the growth chamber from 2% to 60% has been shown to directly influence film properties. researchgate.net At a nitrogen content of 14% in an Ar-N₂ gas mixture, a single-phase W₂N structure with high crystalline content can be formed. aip.org The incorporation of excess nitrogen atoms can lead to an expansion of the W₂N lattice. aip.org

Deposition power is another critical parameter that affects the film's characteristics. Increasing the deposition power can result in tungsten nitride films with a more metallic character, which is confirmed by lower resistivity measurements. aip.org However, higher power may also lead to the presence of an amorphous phase alongside the crystalline phase. aip.org At low sputtering powers (e.g., 300 and 500 W), the resulting films are typically crystalline. aip.org The interplay between deposition power and nitrogen partial pressure is crucial in controlling the phase formation and ultimately the film's properties. aip.org

The following table details the influence of gas atmosphere and power on WN film properties.

ParameterValueResulting Film PropertyReference(s)
N₂ Content in Sputtering Gas 14%Formation of single-phase W₂N with high crystalline content. aip.org
Deposition Power Low (300-500 W)Crystalline films without evidence of an amorphous phase. aip.org
Deposition Power High (700 W)Presence of an amorphous phase alongside a decreased crystalline phase. aip.org
Deposition Power IncreasingFilms exhibit a more metallic character and lower resistivity. aip.org
Nitrogen Flow Rate 13 to 37 sccmNitrogen content increases from 5.1 to 36.7 at.%. researchgate.net

Atomic Layer Deposition (ALD) of Tungsten Nitride Films

Atomic Layer Deposition (ALD) is a thin film deposition technique renowned for its ability to produce highly conformal and uniform films with precise thickness control at the atomic level. The ALD process is based on sequential, self-limiting surface reactions. In a typical ALD cycle for tungsten nitride, a tungsten-containing precursor is pulsed into the reactor and chemisorbs onto the substrate surface. Subsequently, a nitrogen-containing reactant is introduced, which reacts with the adsorbed precursor to form a monolayer of tungsten nitride. An inert gas purge is used between each precursor and reactant pulse to remove any unreacted species and byproducts.

Precursor Chemistry and Surface Reaction Mechanisms in ALD of WN

The choice of precursors is a critical aspect of the ALD process as their chemical properties dictate the surface reaction mechanisms and the quality of the resulting film. For the ALD of tungsten nitride, a variety of tungsten precursors have been investigated. One notable precursor is bis(tert-butylimido)bis(dimethylamido)tungsten, ((tBuN)₂(Me₂N)₂W). This liquid precursor is volatile and reacts with ammonia (B1221849) (NH₃) at substrate temperatures between 250 and 350 °C to deposit tungsten nitride films.

Another commonly used precursor is tungsten hexacarbonyl (W(CO)₆), which reacts with ammonia within a narrow temperature window of 180–195 °C. The self-limiting nature of these reactions is key to the layer-by-layer growth mechanism of ALD. In-situ studies using techniques like quartz crystal microbalance and Fourier transform infrared spectroscopy are employed to understand the surface-bound species and reaction pathways during each half-cycle of the ALD process.

Investigations into Film Conformality and Growth Control in WN ALD

A significant advantage of ALD is its ability to deposit highly conformal films on complex, high-aspect-ratio structures. This is a direct result of the self-limiting nature of the surface reactions. For tungsten nitride ALD, exceptional conformality has been demonstrated, with films uniformly coating the inside of holes with aspect ratios greater than 200:1.

The growth rate, or growth per cycle (GPC), is a key parameter for controlling the film thickness in ALD. For the ((tBuN)₂(Me₂N)₂W) and ammonia process, a GPC of up to 0.1 nm per cycle has been achieved. The GPC can be influenced by the substrate temperature. For instance, with the aforementioned precursor, the film thickness per cycle increases with substrate temperature in the range of 250-350 °C. However, at temperatures above 350 °C, precursor decomposition can occur, leading to carbon incorporation and reduced conformality.

Chemical Vapor Deposition (CVD) Approaches for Tungsten Nitride Synthesis

Chemical Vapor Deposition (CVD) is another powerful technique for synthesizing tungsten nitride thin films. In a CVD process, volatile precursors are introduced into a reaction chamber where they decompose and react on a heated substrate to form a solid film.

Several precursors have been developed for the CVD of tungsten nitride. One such precursor is bis (tert-butylamido)bis(tertbutylimido) tungsten, ((tBuNH)₂(tBuN)₂W), which reacts with ammonia in a low-pressure CVD reactor at moderate substrate temperatures of 350-400 °C. This halogen-free process offers the advantage of avoiding halogen contamination in the films and corrosion of the equipment. The growth rates for this process range from approximately 0.6 to 4.1 nm per minute. The stoichiometry of the films can be controlled by the deposition temperature.

Another common precursor for metal-organic CVD (MOCVD) of tungsten nitride is tungsten hexacarbonyl (W(CO)₆), used in conjunction with ammonia. This process can produce W₂N films within a wide process window, including substrate temperatures of 200-350 °C. Films deposited at lower temperatures (below 275 °C) are typically amorphous, while those deposited at higher temperatures (275-350 °C) are polycrystalline. This MOCVD process has demonstrated the ability to achieve resistivities as low as 123 µΩ·cm for 50-nm-thick films and excellent step coverage of over 90% in high-aspect-ratio trench structures.

Low-pressure CVD (LPCVD) using tungsten hexafluoride (WF₆) and ammonia (NH₃) has also been studied. The deposition temperature in this process influences the film's morphology and crystallinity. At temperatures of 740 K and below, the films are fine-grained and nodular. As the temperature increases, the morphology can change, and the films can transition from amorphous to crystalline β-W₂N at temperatures between 641–690 K. aip.orgmdpi.com

The table below summarizes various CVD approaches for tungsten nitride synthesis.

CVD MethodTungsten PrecursorNitrogen SourceSubstrate Temperature (°C)Key FindingsReference(s)
Low-Pressure CVD (tBuNH)₂(tBuN)₂WNH₃350-400Growth rates of 0.6-4.1 nm/min; amorphous films.
MOCVD W(CO)₆NH₃200-350Amorphous films below 275 °C, polycrystalline above; resistivity as low as 123 µΩ·cm. gelest.com
Low-Pressure CVD WF₆NH₃319-614Amorphous to crystalline (β-W₂N) transition at 368-417 °C. aip.orgmdpi.com
MOCVD (tBuN)₂W(NHtBu)₂-450-650Polycrystalline films; N/W ratio decreases with increasing temperature. nycu.edu.tw

Mechanistic Investigations of Precursor Decomposition in WN CVD

The quality and properties of tungsten nitride films produced by Chemical Vapor Deposition (CVD) are critically dependent on the decomposition mechanism of the precursor molecules. Understanding these complex chemical pathways is essential for optimizing deposition processes.

Studies on organometallic precursors, such as bis(tert-butylimido)bis(tert-butylamido)tungsten (BTBTT) and bis(tert-butylimido)bis(diethylamido)tungsten (BTBDT), have provided significant insights into their thermal decomposition on copper surfaces. At low temperatures (around 100 K), these precursors adsorb intact. However, as the temperature increases to 300 K, they readily decompose through hydride abstraction and elimination pathways, forming stable surface intermediates.

For BTBTT, two primary surface intermediates have been identified: W(=NBu-t)3 and a bridged amido complex, [(t-BuN)2W(μ-NBu-t)]2. In contrast, the decomposition of BTBDT leads to the formation of a W-imine complex and a W-N-C metallacycle. Further heating to 800 K results in the complete decomposition of these intermediates. The subsequent desorption products are derived entirely from the ligands. For instance, BTBTT decomposition releases tert-butylamine, isobutylene, acetonitrile, and molecular hydrogen. BTBDT, due to the presence of β-hydrogens in its ligands, additionally produces hydrogen cyanide and an imine (EtN=CHMe).

PrecursorDecomposition TemperatureKey IntermediatesMajor Desorption Products
BTBTT 300 K (initial)W(=NBu-t)3, [(t-BuN)2W(μ-NBu-t)]2tert-butylamine, isobutylene, acetonitrile, H2
BTBDT 300 K (initial)W-imine complex, W-N-C metallacycletert-butylamine, isobutylene, acetonitrile, H2, hydrogen cyanide, imine
WF6 + NH3 > 550 K-HF, N2

Growth of Monolayer Tungsten Nitride Crystals via CVD

The isolation of two-dimensional (2D) materials has spurred significant research into the synthesis of monolayer transition metal nitrides, including tungsten nitride. Chemical vapor deposition has emerged as a viable technique for the controlled growth of these atomically thin crystals.

A successful method for synthesizing uniform monolayer tungsten nitride (W2N3) crystals on SiO2/Si substrates has been developed using a space-confined CVD approach. This technique is crucial for achieving large-scale, high-quality films. The resulting monolayer crystals exhibit unique electrical properties, where grain boundaries act as barriers to electrical transport, highlighting the importance of single-crystal growth for electronic applications. The morphology and quality of the grown monolayer are highly dependent on the precise control of precursor flow rates, growth temperature, and substrate preparation.

High-Pressure Synthesis of Novel Tungsten Nitride Phases

The application of extreme pressures and temperatures provides a powerful avenue for synthesizing novel materials with unique crystal structures and properties that are inaccessible under ambient conditions. In the tungsten-nitrogen system, high-pressure synthesis has led to the discovery of several new, ultra-incompressible, and hard phases.

Using laser-heated diamond anvil cells, researchers have successfully synthesized novel tungsten nitride materials such as W2N3 and W3N5 at pressures of 30 GPa and 55 GPa, respectively, and temperatures exceeding 2000 K. These compounds are composed of densely packed, incompressible WN7 polyhedra, which contribute to their exceptional mechanical properties. For instance, W3N5 also features single-bonded N-N dimers, further enhancing its hardness.

Another approach involves solid-state ion exchange and nitrogen degassing at a more moderate pressure of 5 GPa, which has yielded hexagonal and rhombohedral W2N3, hexagonal WN, and cubic W3N4. rsc.org These bulk, well-crystallized materials exhibit elastic properties that can rival or even surpass those of cubic boron nitride. rsc.org

Furthermore, theoretical predictions combined with machine-learning accelerated crystal structure searching have proposed the existence of a superhard tungsten nitride, h-WN6, which is predicted to be synthesizable at around 65 GPa. This phase, containing single-bonded N6 rings, is estimated to have a Vickers hardness of approximately 57 GPa, making it one of the hardest transition metal nitrides predicted to date. A novel MoC-type WN has also been synthesized at 6 GPa and 1200 °C using ammonium (B1175870) chloride as a nitrogen source. researchgate.netaip.orgmpg.de

PhaseSynthesis Pressure (GPa)Synthesis Temperature (K)Key Structural FeatureVickers Hardness (GPa)Bulk Modulus (GPa)
W2N3 30 - 35> 2000WN7 polyhedra30380
W3N5 55 - 56> 2000WN7 polyhedra, N-N dimers34406
h-WN6 (predicted) ~65-N6 rings~57-
MoC-type WN 61473Hexagonal structure-338
Hexagonal W2N3 5---> c-BN
Cubic W3N4 5---> c-BN

Non-Equilibrium Nitridation Methods for Tungsten Nitride Formation

Non-equilibrium synthesis techniques offer pathways to produce tungsten nitride films with unique microstructures and properties, often at lower temperatures than traditional equilibrium methods. These methods include pulsed laser deposition, reactive sputtering, and plasma-based techniques.

Pulsed Laser Deposition (PLD) involves ablating a tungsten target with a high-power laser in a nitrogen atmosphere. The resulting plasma plume, containing energetic tungsten and nitrogen species, deposits onto a substrate to form a WN film. In-situ analysis techniques like Auger electron spectroscopy (AES) and X-ray photoelectron spectroscopy (XPS) have shown that this method produces high-quality, dense films with low resistivity, making it attractive for microelectronic applications.

Reactive Sputtering is another widely used physical vapor deposition (PVD) technique where a tungsten target is sputtered in a mixed argon-nitrogen plasma. rsc.org The nitrogen gas reacts with the sputtered tungsten atoms, leading to the formation of a tungsten nitride film on the substrate. The stoichiometry and phase of the resulting film, ranging from nitrogen-doped tungsten to amorphous WN, can be controlled by adjusting the nitrogen partial pressure in the sputtering gas. rsc.org

Plasma Nitriding and Ion Implantation are surface modification techniques where nitrogen ions are directly introduced into a tungsten substrate. In plasma nitriding, a nitrogen plasma is generated, and the energetic nitrogen ions bombard the tungsten surface, leading to the formation of a nitride layer. avssymposium.orgbodycote.com Ion implantation utilizes a focused ion beam to embed nitrogen ions into the tungsten lattice at specific energies and fluences. researchgate.net These methods are particularly useful for creating graded interfaces and modifying the surface properties of tungsten components.

MethodDescriptionKey Advantages
Pulsed Laser Deposition (PLD) Laser ablation of a tungsten target in a nitrogen ambient.High-quality, dense films with low resistivity.
Reactive Sputtering Sputtering a tungsten target in an Ar/N2 plasma.Control over film stoichiometry and phase.
Plasma Nitriding Bombardment of a tungsten surface with energetic nitrogen ions from a plasma.Surface modification with graded nitride layers.
Ion Implantation Direct implantation of nitrogen ions into a tungsten substrate.Precise control over nitrogen concentration and depth profile.

In Depth Structural and Microstructural Analysis of Tungsten Nitrides

Crystallographic Phase Identification and Evolution in Tungsten Nitride Systems

The tungsten-nitrogen (W-N) system is characterized by a complex phase diagram with multiple stable and metastable phases, the formation of which is highly dependent on synthesis conditions such as pressure, temperature, and nitrogen concentration. researchgate.netutoledo.edu X-ray diffraction (XRD) is a primary technique for identifying these crystalline phases by comparing diffraction patterns to known standards. h-and-m-analytical.com

Among the most commonly reported tungsten nitride phases are β-W2N and δ-WN. utoledo.edu The β-W2N phase typically exhibits a cubic crystal structure. It is often described as a rocksalt-type structure where 50% of the nitrogen sites are vacant. utoledo.edu This phase has been identified in thin films synthesized through methods like reactive sputtering and ion implantation. researchgate.net For instance, the β-W2N structure can evolve from a body-centered cubic (BCC) tungsten lattice after nitrogen ion implantation at sufficient fluences. researchgate.net Studies on sputtered films have shown that β-W2N can be the dominant crystalline phase under specific nitrogen flow ratios during deposition. researchgate.net

The δ-WN phase is known to have a hexagonal crystal structure. utoledo.eduacs.org High-quality, bulk δ-WN has been synthesized using melamine (B1676169) as a nitrogen source, demonstrating its stability and providing a route for its production. acs.org In thin film deposition, a transition from a pure W2N phase to a predominantly δ-WN phase can be observed by increasing the nitrogen flow ratio during the reactive magnetron sputtering process. researchgate.net

Table 1: Crystallographic Data for Common Tungsten Nitride Phases

Phase Crystal System Space Group Lattice Parameters (Å) Reference
β-W2N Cubic (FCC) Fm-3m a ≈ 4.126 - 4.27 utoledo.edunih.gov
δ-WN Hexagonal P63/mmc a = 2.892, c = 10.170 researchgate.netacs.org

Note: Lattice parameters can vary depending on synthesis conditions and stoichiometry.

Recent research, driven by high-pressure synthesis techniques and theoretical calculations, has led to the discovery of novel tungsten nitride phases with unique crystal structures. acs.org

Hexagonal Phases: Several new hexagonal tungsten nitrides have been synthesized. A MoC-type WN, which is isostructural with γ'-MoC, was synthesized at 6 GPa and 1200 °C. researchgate.netresearchgate.net This phase possesses a hexagonal structure with the space group P63/mmc. researchgate.netresearchgate.net Additionally, nitrogen-rich hexagonal compounds, including W2N3, have been produced through metathesis reactions under high pressure and temperature. researchgate.netacs.org First-principles calculations have also explored the stability of WC-type WN, finding that its stability is enhanced by the presence of vacancies. researchgate.net

Orthorhombic Phases: First-principles calculations combined with structural searching methods have predicted a novel orthorhombic structure for tungsten dinitride (WN2). nih.govrsc.orgresearchgate.net This phase, with a Cmc21 space group, is predicted to be the most thermodynamically stable phase for WN2 in the pressure range of 46–113 GPa. nih.govrsc.orgresearchgate.net Calculations indicate that this orthorhombic structure is dynamically stable at atmospheric pressure and possesses excellent mechanical properties. nih.govrsc.org Another new polymorph of Hf3N4 (a related transition metal nitride) has been found to adopt an anion-deficient orthorhombic structure after synthesis at 19 GPa. researchgate.net

Table 2: Crystallographic Data for Novel Tungsten Nitride Phases

Phase Stoichiometry Crystal System Space Group Key Findings Reference
MoC-type WN WN Hexagonal P63/mmc Synthesized at 6 GPa and 1200 °C. researchgate.netresearchgate.net
Cmc21-WN2 WN2 Orthorhombic Cmc21 Predicted to be stable between 46–113 GPa. nih.govrsc.orgresearchgate.net
Hexagonal W2N3 W2N3 Hexagonal - Synthesized under high pressure. acs.org

Note: Data for some novel phases is based on theoretical predictions.

The crystal structure of tungsten nitride is highly sensitive to external stimuli like pressure and temperature.

Pressure-Induced Transitions: High-pressure studies are crucial for understanding the structural stability of WN and discovering new phases. aip.org Theoretical calculations predict that a displacive phase transition can occur between a NiAs-type WN and a MnP-type WN at approximately 89 GPa. researchgate.net The investigation of WN2 revealed a phase transition sequence from a P63/mmc structure to a Cmc21 orthorhombic structure at 46 GPa, and further to a P4/mbm structure at 113 GPa. nih.gov The application of high pressure is a key method for synthesizing novel, dense phases of tungsten nitride that may be quenchable and recoverable to ambient conditions. nih.govacs.org

Thermally Induced Transitions: The thermal stability of WN phases is a critical factor for their application in high-temperature environments. mdpi.com Annealing studies on sputtered WNx films show that their thermal evolution is dependent on the initial structure and composition. mdpi.com For example, an almost amorphous WN film can crystallize and disproportionate into a composite of W + WNx upon annealing. mdpi.com In contrast, films with a stable crystalline W2N structure can retain their phase up to 580 °C, although relaxation of the structure due to the diffusion of excess nitrogen can occur. mdpi.com Films with lower nitrogen content may transform completely to the α-W phase at temperatures around 700 °C. researchgate.net The thermal stability of the β-W2N phase, in particular, has been demonstrated up to 1073 K. researchgate.net

Microstructural Characterization and Morphology of WN Films and Nanostructures

The microstructure, including the degree of crystallinity, crystallite size, and surface morphology, plays a defining role in the mechanical and physical properties of tungsten nitride films and nanostructures.

Tungsten nitride can exist in both amorphous and polycrystalline forms, depending on the deposition technique and parameters.

Amorphous WN: Amorphous WNx films are characterized by the absence of long-range atomic order, which results in broad, indistinct peaks in XRD patterns. researchgate.net Such films have been synthesized using atomic layer deposition (ALD) at low temperatures (250-350 °C), resulting in smooth, uniform, and highly conformal coatings. harvard.edu High-resolution transmission electron microscopy (HRTEM) confirms the amorphous nature of these as-deposited films. harvard.edu The formation of an amorphous structure can also be induced by increasing the power during sputtering deposition, which transitions the film from a crystalline to a more disordered state. researchgate.net

Polycrystalline WN: Polycrystalline films consist of many small crystallites or grains. The formation of polycrystalline structures is common in films produced by reactive sputtering. researchgate.net The specific phases present (e.g., β-W2N, δ-WN) are determined by the nitrogen partial pressure during deposition. researchgate.netresearchgate.net For instance, XRD analysis of reactively sputtered films often reveals a polycrystalline structure with identifiable peaks corresponding to specific WN phases. Annealing an amorphous WN film at sufficiently high temperatures (e.g., above 700 °C) can induce crystallization, leading to the formation of a polycrystalline structure. harvard.edu

Crystallite Size: The mean crystallite size in polycrystalline WN films can vary significantly. In reactively sputtered films, crystallite sizes ranging from 6.5 nm to 94 nm have been reported. The size can be influenced by deposition parameters; for example, a slight change in crystallite size was observed with increasing annealing temperature in sputtered films. mdpi.com In nanocrystalline aggregates synthesized via a lyotropic phase, crystallites as small as 2.4 ± 0.8 nm have been observed. rsc.org The Scherrer equation, applied to XRD data, is a common method for estimating the average crystallite size in these materials. researchgate.net

Film Morphology: The morphology of WN films and nanostructures is diverse. Sputtered films often exhibit a dense, columnar growth structure. nih.gov The surface roughness can be influenced by the deposition method and parameters. nih.govresearchgate.net For instance, nanostructured WN thin films deposited by RF reactive magnetron sputtering have been characterized using scanning electron microscopy (SEM) and atomic force microscopy (AFM) to reveal their surface features. researchgate.net Novel synthesis strategies have also enabled the creation of unique morphologies, such as WNx nanosheets with lateral dimensions up to 500 nm and a mean thickness of just 2.1 ± 1.1 nm. rsc.orgrsc.org These nanosheets can be stacked, often with specific rotational angles between them. rsc.org

Table 3: Summary of Microstructural Properties of Tungsten Nitride

Property Characteristic Influencing Factors Typical Values/Observations Reference
Crystallinity Amorphous Low deposition temperature (ALD), High sputtering power Featureless XRD patterns researchgate.netharvard.eduresearchgate.net
Polycrystalline Reactive sputtering, Annealing of amorphous films Columnar growth, multiple phases (β-W2N, δ-WN) nih.govresearchgate.net
Crystallite Size Nanocrystalline Deposition parameters, Synthesis method 2.4 nm to 94 nm mdpi.comrsc.org
Morphology Thin Films Deposition technique Dense columnar structures, varying surface roughness nih.govresearchgate.net
Nanostructures Surfactant-controlled synthesis Loosely aggregated crystallites, stacked nanosheets (up to 500 nm wide) rsc.orgrsc.org

Structural Defect Analysis in Tungsten Nitrides

The analysis of structural defects is crucial for understanding the properties and performance of tungsten nitride (WN) materials. Crystalline defects, which are interruptions in the regular patterns of a crystal structure, can significantly influence the material's electrical, mechanical, and chemical behaviors. wikipedia.org In tungsten nitrides, these imperfections can range from point defects like vacancies and interstitials to more complex planar defects such as grain boundaries. wikipedia.orgnih.gov The study of these defects involves various characterization techniques and simulations to determine their evolution and impact. Molecular dynamics (MD) simulations, for instance, are used to investigate the effects of factors like temperature and energy on the evolution and distribution of irradiation-induced structural defects in tungsten. nih.gov The presence and nature of these defects are closely tied to the synthesis process, such as reactive sputtering, where the addition of nitrogen can stabilize certain phases and introduce disorder. rsc.org A small amount of nitrogen helps stabilize the metastable β-W phase, and as more nitrogen is added, the disorder within this phase increases, leading to changes in the material's microstructure. rsc.org

Characterization of Grain Boundaries in Two-Dimensional Tungsten Nitride

Grain boundaries (GBs) are significant lattice imperfections present in two-dimensional (2D) materials, including tungsten nitride, that play a critical role in the material's properties and the performance of devices made from it. acs.org The characterization of these boundaries is essential and can be performed at various length scales using several advanced techniques. acs.org Direct imaging through high-resolution transmission electron microscopy (HRTEM) is a primary method for observing the atomic structure of GBs. acs.org Other visualization techniques include optical microscopy, plasmon propagation, and second harmonic generation. acs.org

In 2D transition metal dichalcogenides (a class of materials chemically related to tungsten nitride), dislocations and grain boundaries can introduce new physical properties, such as magnetism. acs.org Specific dislocations have been shown to exhibit a significant magnetic moment. acs.org The arrangement of atomic polygons at these boundaries, such as pentagon-heptagon pairs, can lead to ferromagnetic interactions, causing a transition from a semiconductor to a half-metal or metal depending on the tilt angle. acs.org For instance, when the tilt angle exceeds 47°, the structure may favor square-octagon pairs, resulting in an antiferromagnetic semiconductor. acs.org The study of grain boundaries in body-centered cubic (bcc) materials like tungsten has revealed that the distribution of grain boundary planes is non-uniform and shows a preference for certain low-energy orientations. cmu.edu This distribution, known as the five-parameter grain boundary character distribution (GBCD), is strongly correlated even between different bcc materials, such as nanocrystalline tungsten and ferritic steel. cmu.edu

Impact of Interstitial Nitrogen on Tungsten Nitride Lattice Parameters

The incorporation of nitrogen atoms into the interstitial sites of the tungsten lattice has a direct and measurable impact on its structural parameters. Interstitial nitrogen atoms introduce disorder, which manifests as an increase in the lattice parameter. rsc.org This effect is observable in tungsten thin films prepared by reactive sputtering with varying nitrogen concentrations in the reactive atmosphere. rsc.org As the percentage of nitrogen in the argon/nitrogen gas mixture increases during deposition, the angular position of X-ray diffraction (XRD) peaks shifts. rsc.org

Specifically, for the β-W phase, the (210)β reflection systematically shifts from 39.44° to 39.18° as nitrogen concentration increases from approximately 1% to 7%. rsc.org This shift to a lower angle indicates that the interstitial nitrogen is expanding the crystal lattice. rsc.org This expansion and the associated increase in disorder are directly linked to changes in the material's properties. rsc.org The introduction of nitrogen stabilizes the metastable β-W phase, and the subsequent increase in disorder with higher nitrogen content leads to an eventual amorphization of the structure. rsc.org

Impact of Interstitial Nitrogen on Tungsten Nitride Lattice Parameters

This table shows the relationship between the nitrogen concentration in the sputtering atmosphere and the corresponding angular position of the (210)β diffraction peak, which indicates changes in the lattice parameter.

Nitrogen Concentration in Ar/N₂ Gas Mixture (%)(210)β Peak Position (2θ)Observed Effect on Lattice
~139.44°Initial lattice parameter
~739.18°Increased lattice parameter due to interstitial N₂

Theoretical and Computational Investigations of Tungsten Nitride Systems

First-Principles Calculations and Density Functional Theory (DFT) Applications

First-principles calculations, primarily based on Density Functional Theory (DFT), serve as a powerful tool for investigating the electronic structure and properties of materials from fundamental quantum mechanical principles. wikipedia.orgsynopsys.com DFT allows for the determination of a many-electron system's properties by utilizing functionals of the spatially dependent electron density. wikipedia.org This approach has become a popular and versatile method in condensed-matter physics and computational chemistry due to its relatively low computational cost compared to other methods. wikipedia.orgsynopsys.com

In the theoretical research of tungsten nitride, a common methodological framework involves the use of ab initio evolutionary algorithms for crystal structure prediction. researchgate.net This approach allows for the exploration of various possible atomic arrangements to identify thermodynamically stable and metastable phases. These prediction methods are often combined with DFT calculations to refine the structures and calculate their properties.

The general approach for structure prediction involves generating a set of candidate structures which can be supplemented by analogous structures from chemically related systems found in databases. nih.gov For instance, the CALYPSO (Crystal structure AnaLysis by Particle Swarm Optimization) method, combined with first-principles calculations, has been successfully used to uncover novel structures of tungsten nitrides under high pressure. rsc.org

The stability of predicted structures is a critical aspect of this framework. It's not enough for a structure to be a minimum on the potential energy surface within its dimensional constraints; its stability in three-dimensional space or on a substrate must also be considered. nih.gov

Computational studies have predicted a variety of stable and metastable structures for tungsten nitride. First-principles calculations combined with evolutionary structure searches have identified new potential ground states and high-pressure phases for W-N compounds with different stoichiometries, such as 3:2, 1:1, and 5:6. researchgate.net

For tungsten mononitride (WN), a MnP-type structure has been identified as a stable phase, with the previously proposed NiAs-type WN being its high-pressure, high-symmetry form. researchgate.net A displacive phase transition between these two structures is predicted to occur at approximately 89 GPa. researchgate.net Research has also favored structures with 4- or 5-fold nitrogen coordination, like NbO-WN, at lower pressures over the conventional 6-fold coordinated phases. researchgate.net

In the case of tungsten dinitride (WN₂), a novel orthorhombic structure with the space group Cmc2₁ has been predicted to be the most thermodynamically stable phase in the pressure range of 46–113 GPa. rsc.orgnih.gov Phonon calculations have confirmed that this Cmc2₁-WN₂ structure is dynamically stable at atmospheric pressure. rsc.org

Furthermore, theoretical research has proposed a superhard tungsten nitride, h-WN₆, which is predicted to be stable at high pressures and metastable at ambient conditions. arxiv.org This hexagonal structure is notable for being potentially the hardest among known transition metal nitrides. researchgate.net

CompoundPredicted Structure Type/Space GroupPressure Conditions for StabilityKey Predicted Properties
WNMnP-typeStable at lower pressures-
WNNiAs-typeHigh-pressure form (> 89 GPa)-
WN₂Orthorhombic (Cmc2₁)46–113 GPaDynamically stable at ambient pressure, hard material
h-WN₆Hexagonal (R3m)High pressure (stable), ambient (metastable)Superhard (Vickers hardness ~57 GPa), high melting point (~1900 K)

Electronic Structure Determination and Band Theory Analysis for Tungsten Nitrides

The electronic structure of a material dictates its electrical, optical, and magnetic properties. For tungsten nitrides, understanding the arrangement of electron energy levels and the nature of chemical bonding is crucial for their application in various technologies.

The density of states (DOS) describes the number of available electronic states at each energy level. wikipedia.orglibretexts.org In tungsten nitrides, the DOS near the Fermi level is predominantly contributed by the p-states of nitrogen and the d-states of tungsten, indicating their metallic character. nih.gov

For the predicted superhard h-WN₆, the partial DOS reveals that W-5d and N-2p orbitals are the main contributors to the conduction and valence bands, respectively. arxiv.org Specifically, the W-5d orbitals contribute to the conduction bands in the energy range of 1.0–4.0 eV, while the N-2p orbitals contribute to the valence bands between -3.0–0 eV. arxiv.org The W-6s electrons have a negligible contribution to the DOS around the Fermi level. arxiv.org The nature of the W-N bonding, which is crucial for the material's hardness, is evidenced by the analysis of the partial density of states (PDOS) and Mulliken population analysis. edpsciences.org

The hybridization between W 5d and N 2p orbitals plays a significant role in the stability and mechanical properties of tungsten nitrides. researchgate.net Enhanced hybridization and strong covalent W-N bonding, which involve the full filling of bonding and antibonding states, can significantly improve the mechanical strength and hardness. researchgate.net

CompoundEnergy RegionDominant Orbital Contributions
WN₂ (Cmc2₁)Near Fermi Level (Valence Band)N p-states
Near Fermi Level (Conduction Band)W d-states
h-WN₆Valence Bands (-3.0–0 eV)N-2p orbitals
Conduction Bands (1.0–4.0 eV)W-5d orbitals

Recent theoretical investigations have revealed the existence of a flatband near the Fermi level in a three-dimensional tungsten nitride compound, W₁N₂. aip.org A flatband refers to a region in the electronic band structure where the energy of the electrons does not change with their momentum. This phenomenon is of significant interest as it can lead to exotic electronic properties.

The origin of this flatband in W₁N₂ is attributed to the N₁₂ skeleton within the crystal structure. aip.org A tight-binding model of this N₁₂ skeleton can effectively describe the flatband, where its dispersion is governed by both the ppσ and ppπ bonding strengths between the nearest-neighbor nitrogen atoms. aip.orgresearchgate.net The study suggests that the appropriate strength of the ppπ bonding between adjacent nitrogen atoms is crucial for the formation of the flatband. researchgate.net

Charge transfer analysis provides insights into the nature of chemical bonds within a material. In tungsten nitrides, there is a significant charge transfer from tungsten to nitrogen atoms, indicating a degree of ionic character in the W-N bonds.

For the orthorhombic Cmc2₁-WN₂ structure, calculations show a charge transfer from W (with a calculated charge of approximately +2.774) to N (with charges of -1.449 and -1.327). nih.gov This charge transfer contributes to the formation of strong three-dimensional covalent bonds, which are believed to be responsible for the superhard properties of this structure. nih.gov

In the case of the superhard h-WN₆ phase, Bader charge analysis reveals a total charge transfer of around 2.4e from one W atom to one N₆ ring. arxiv.org This suggests that this phase possesses ionic-like features, which have been proposed as a major contributor to the large bulk moduli observed in noble metal nitrides. arxiv.org

Advanced Characterization Techniques Employed in Tungsten Nitride Research

X-ray Diffraction (XRD) and Advanced Spectroscopic Methods

Spectroscopic and diffraction techniques are fundamental in identifying the crystalline phases, elemental composition, and chemical bonding states within tungsten nitride materials.

X-ray diffraction (XRD) is a primary and powerful tool for the phase identification and microstructural analysis of crystalline materials, including tungsten nitride. h-and-m-analytical.com By analyzing the diffraction pattern produced when a sample is irradiated with X-rays, researchers can identify the specific crystalline phases present, such as hexagonal WN or cubic W₂N. researchgate.netresearchgate.net The positions and intensities of the diffraction peaks are unique to each crystal structure, acting as a fingerprint for the material. h-and-m-analytical.com

XRD is frequently used to determine the degree of crystallinity in WN films. Amorphous tungsten nitride, for instance, will not show sharp diffraction peaks, indicating a lack of long-range atomic order. researchgate.net In addition to phase identification, XRD can provide valuable information about the microstructure of WN. Analysis of the peak broadening can be used to estimate the average crystallite size through the Scherrer equation. Furthermore, XRD can be employed to study phase transformations that may occur under different processing conditions, such as annealing. For example, XRD patterns can reveal the decomposition of tungsten carbide (WC) into W₂C and metallic W, along with the formation of tungsten oxides like WO₃ and WO₂.₉₂ during processes like flame spraying. h-and-m-analytical.com

Table 1: Information Derived from XRD Analysis of Tungsten Nitride

Parameter DeterminedSignificance in WN Research
Phase Identification Distinguishes between different tungsten nitride phases (e.g., WN, W₂N) and identifies impurities or secondary phases. h-and-m-analytical.comresearchgate.netresearchgate.net
Crystallinity Differentiates between crystalline and amorphous WN structures. researchgate.net
Crystallite Size Provides an estimation of the size of the crystalline domains within the material. researchgate.net
Phase Purity Assesses the presence of unreacted precursors or unwanted byproducts. researchgate.net

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique indispensable for determining the elemental composition and chemical states of the top 5-10 nanometers of a material's surface. wikipedia.orgeag.com In the context of tungsten nitride research, XPS is used to verify the presence of tungsten and nitrogen and to quantify their atomic concentrations. carleton.edu

A key strength of XPS lies in its ability to provide information about the chemical bonding environment of the detected elements. wikipedia.orgeag.com Small shifts in the binding energies of the core-level electrons (e.g., W 4f and N 1s) provide insight into the oxidation states and chemical bonding of tungsten and nitrogen atoms within the WN matrix. carleton.educnrs.fr For example, XPS can distinguish between tungsten bonded to nitrogen (W-N) and tungsten bonded to oxygen (W-O), the latter of which may be present due to surface oxidation. This capability is crucial for understanding the surface chemistry of WN films, which can significantly impact their performance in electronic and catalytic applications. cnrs.fr XPS can also be combined with ion-beam etching to obtain depth profiles of the elemental composition, which is useful for analyzing thin films and interfaces. wikipedia.org

Table 2: Application of XPS in Tungsten Nitride Characterization

Analysis TypeInformation Obtained for WN
Elemental Composition Quantifies the atomic percentages of tungsten, nitrogen, and any surface contaminants (e.g., oxygen, carbon). carleton.edunih.gov
Chemical State Analysis Determines the oxidation states and bonding environments of W and N by analyzing chemical shifts in their core-level spectra. wikipedia.orgeag.comcnrs.fr
Surface Purity Identifies adventitious carbon and surface oxides that may be present on the WN sample. nih.gov

Micro-Raman and Fourier Transform Infrared (FTIR) spectroscopy are complementary vibrational spectroscopy techniques that probe the molecular and crystal lattice vibrations within a material. thermofisher.comlabmanager.com These techniques can provide a "fingerprint" of the material, allowing for the identification of specific chemical bonds and crystal structures.

FTIR spectroscopy measures the absorption of infrared light by a sample, which excites molecular vibrations. thermofisher.com It is particularly sensitive to polar bonds and hetero-nuclear functional groups. surfacesciencewestern.com In WN characterization, FTIR can be used to identify vibrational modes associated with W-N bonds. It is also effective in detecting the presence of impurities, such as oxides or organic residues, which may have distinct absorption bands in the infrared spectrum. covalentmetrology.com

Raman spectroscopy, on the other hand, involves inelastic scattering of monochromatic light, usually from a laser source. thermofisher.com The scattered light has a frequency shift that corresponds to the vibrational modes of the material. Raman spectroscopy is highly sensitive to non-polar and homo-nuclear bonds and can provide information about the crystallinity and phase of the material. surfacesciencewestern.com For tungsten nitride, Raman spectroscopy can be used to identify the different phases of WN, as each phase will have a unique set of Raman-active vibrational modes. It is also sensitive to changes in crystal structure and can be used to study phase transitions. surfacesciencewestern.com

Table 3: Vibrational Spectroscopy Techniques for WN Analysis

TechniquePrincipleApplication to WN Characterization
FTIR Spectroscopy Measures the absorption of infrared radiation, exciting molecular vibrations. thermofisher.comIdentification of W-N bonding, detection of oxide or organic impurities. covalentmetrology.com
Raman Spectroscopy Measures the inelastic scattering of laser light due to molecular and lattice vibrations. thermofisher.comPhase identification, assessment of crystallinity, and analysis of crystal structure. surfacesciencewestern.com

Microscopic Characterization Techniques for Tungsten Nitrides

Microscopy techniques are essential for visualizing the surface morphology, topography, and internal nanostructure of tungsten nitride materials, providing a direct view of their physical characteristics at various length scales.

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful and often complementary techniques for characterizing the surface of materials. bruker-nano.jp

SEM uses a focused beam of electrons to scan the sample surface, generating images with high lateral resolution (typically 1-10 nanometers) that reveal detailed information about the surface morphology and topography. nanosurf.comresearchgate.net It is particularly useful for examining the grain structure, porosity, and surface defects of tungsten nitride films and coatings. researchgate.net When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition maps of the sample surface. bruker-nano.jp

AFM, in contrast, uses a sharp probe attached to a cantilever to scan the sample surface. azom.com By measuring the deflection of the cantilever as it interacts with the surface, AFM can generate a three-dimensional topographic map with extremely high vertical resolution (sub-nanometer). nanosurf.comazom.com This makes AFM ideal for quantifying the surface roughness of WN thin films, a critical parameter in many electronic applications. researchgate.net Unlike SEM, which typically requires a vacuum environment, AFM can be operated in various environments, including air and liquid. azom.com

Table 4: Comparison of SEM and AFM for WN Surface Characterization

FeatureScanning Electron Microscopy (SEM)Atomic Force Microscopy (AFM)
Principle Scans surface with a focused electron beam. nanosurf.comScans surface with a physical probe. azom.com
Information Provided Surface morphology, topography, elemental composition (with EDS). bruker-nano.jpnanosurf.com3D topography, surface roughness, mechanical and electrical properties. nanosurf.com
Resolution High lateral resolution (1-10 nm). nanosurf.comHigh vertical resolution (<0.1 nm), high lateral resolution. nanosurf.com
Environment Typically requires high vacuum. azom.comCan operate in air, liquid, or vacuum. azom.com

High-Resolution Transmission Electron Microscopy (HRTEM) is an imaging technique that allows for the direct visualization of the atomic structure of materials. wikipedia.org By transmitting a beam of electrons through an ultra-thin specimen, HRTEM can achieve resolutions below 0.1 nanometers, making it possible to resolve individual atomic columns and crystal lattice fringes. ceric-eric.euyoutube.com

Table 5: Insights from HRTEM Analysis of Tungsten Nitride

AnalysisDescription
Atomic-Scale Imaging Direct visualization of atomic columns and crystal lattice, enabling the confirmation of crystal structures. wikipedia.orgceric-eric.eu
Nanocrystal Characterization Determination of the size, shape, and orientation of individual WN nanocrystals. atomfair.com
Defect Analysis Identification and characterization of crystal imperfections such as grain boundaries, dislocations, and stacking faults. inflibnet.ac.in
Phase Identification Distinguishing between different WN phases at the nanoscale. researchgate.net

Electrochemical and Surface Analysis Techniques Applied to Tungsten Nitride

Advanced characterization techniques are crucial for understanding the electrochemical properties and surface interactions of tungsten nitride (WN). These methods provide valuable insights into its performance in various applications, from protective coatings to energy storage. The following sections detail the application of specific electrochemical and surface analysis techniques in the study of WN.

Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) for WN Characterization

Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are powerful electrochemical techniques used to evaluate the corrosion resistance of materials. When applied to tungsten nitride coatings, these methods provide quantitative data on how the material behaves in corrosive environments.

Potentiodynamic Polarization (PDP) studies on nitride coatings, such as those similar to tungsten nitride, are typically conducted in corrosive media like 3.5% NaCl solution to simulate seawater or other chloride-containing environments mdpi.comresearchgate.netmdpi.com. The resulting potentiodynamic polarization curve, a plot of current density versus applied potential, reveals key parameters about the material's corrosion behavior.

Interactive Data Table: Typical Corrosion Parameters for Nitride Coatings

Coating MaterialCorrosion Potential (Ecorr) (V)Corrosion Current Density (Icorr) (A/cm²)
Substrate (e.g., Steel)-0.413.50 x 10⁻⁶
TiN Coating-0.29 to -0.351.44 x 10⁻⁷ to 1.90 x 10⁻⁷
CrN Coating-0.0260.218 x 10⁻⁶

Note: Data is representative of typical nitride coatings to illustrate the expected improvements over an uncoated substrate.

Electrochemical Impedance Spectroscopy (EIS) provides a more detailed analysis of the corrosion mechanism at the coating-electrolyte interface. The technique involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. The data is often visualized in Nyquist and Bode plots researchgate.netresearchgate.netpalmsens.compalmsens.comyoutube.com.

For a tungsten nitride coating, a Nyquist plot would typically show a semicircle, where a larger diameter corresponds to a higher charge transfer resistance and thus better corrosion protection researchgate.net. The Bode plot provides information on the impedance modulus and phase angle as a function of frequency. A high impedance modulus at low frequencies is indicative of good barrier properties of the coating.

The impedance data can be fitted to an equivalent electrical circuit model to quantify the properties of the coating and the corrosion process researchgate.net. A simple model for a coated metal includes the solution resistance (Rs), the coating capacitance (Cc), and the coating resistance (pore resistance, Rp). For tungsten oxynitride, a related material, the Nyquist plot reveals a depressed semi-circle at high frequencies, which is attributed to the charge transfer resistance and the double-layer charging of the electrode surface researchgate.net.

Thermal Desorption Spectroscopy (TDS) for Tungsten Nitride Surface Reaction Studies

Thermal Desorption Spectroscopy (TDS), also known as Temperature Programmed Desorption (TPD), is a sensitive surface analysis technique used to study the adsorption and desorption of molecules from a material's surface. In the context of tungsten nitride, TDS is employed to investigate the thermal stability of the material and to understand the kinetics of nitrogen desorption, which is crucial for its applications in high-temperature environments osti.govresearchgate.netaip.orgnih.govresearchmap.jpresearchgate.net.

TDS experiments involve heating a WN sample under ultra-high vacuum conditions and monitoring the desorbed species with a mass spectrometer as a function of temperature. The resulting TDS spectrum shows peaks at temperatures corresponding to the desorption of specific molecules.

Studies have shown that different phases of tungsten nitride exhibit distinct nitrogen desorption temperatures. This allows TDS to be used to identify the stoichiometry of the WN film at the surface. For instance, research has identified N₂ desorption maxima at approximately 975 K, 1100 K, and 1350 K, corresponding to the decomposition of W₂N₃H(η), WN(δ), and W₂N(β) phases, respectively. The thermal stability of W₂N films has been demonstrated up to 1300 K, with nitrogen release at higher temperatures being attributed to reactions with the substrate researchgate.net. The presence of nitrogen on tungsten surfaces has also been found to limit the amount of hydrogen that can be adsorbed osti.gov.

The activation energy for desorption, a key kinetic parameter, can be determined from the shape and position of the desorption peaks copernicus.org. This information is vital for predicting the long-term stability and performance of WN coatings in demanding applications.

Interactive Data Table: Nitrogen Desorption Temperatures for Tungsten Nitride Phases

Tungsten Nitride PhaseDesorption Maximum Temperature (K)
W₂N₃H(η)975
WN(δ)1100
W₂N(β)1350

Cyclic Voltammetry (CV) for Electrochemical Response Analysis of WN

Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of materials and to assess their suitability for applications such as supercapacitors researchgate.netossila.comnanoscience.comwikipedia.orgossila.com. In a CV experiment, the potential of a working electrode is swept linearly between two vertex potentials, and the resulting current is measured. The shape of the cyclic voltammogram provides qualitative and quantitative information about the electrochemical processes occurring at the electrode surface.

For tungsten nitride, particularly W₂N, when used as an electrode material for supercapacitors, the CV curve in an aqueous electrolyte like H₂SO₄ typically exhibits a quasi-rectangular shape. This shape is indicative of capacitive behavior, where charge is stored via Faradaic (pseudocapacitive) and non-Faradaic (electric double-layer) mechanisms. The area enclosed by the CV curve is proportional to the stored charge, and thus the specific capacitance of the material.

The specific capacitance (C) can be calculated from the CV curve using the following equation rsc.orgresearchgate.netresearchgate.netrsc.orgyoutube.com:

C = (∫I dV) / (2 * v * ΔV * m)

where ∫I dV is the integrated area of the CV curve, v is the scan rate, ΔV is the potential window, and m is the mass of the active material.

Research on porous W₂N powder has demonstrated a specific capacitance of 161 F g⁻¹ at a current density of 1 A g⁻¹ within a potential window of -0.3 to 0.8 V in 1 mol L⁻¹ aqueous H₂SO₄. The material also showed good rate capability and a long cycle life.

Interactive Data Table: Reported Specific Capacitance of Tungsten Nitride

MaterialElectrolyteCurrent Density (A g⁻¹)Specific Capacitance (F g⁻¹)
Porous W₂N Powder1 M H₂SO₄1161

Research on Functional Applications of Tungsten Nitride Materials Mechanisms and Fundamental Studies

Tungsten Nitrides in Microelectronics Interconnect Research

Tungsten nitride (WN) has been the subject of extensive research in the field of microelectronics, particularly for its potential applications in advanced interconnect technologies. Its desirable properties, such as high thermal stability, good electrical conductivity, and effectiveness as a diffusion barrier, make it a promising candidate for addressing the challenges associated with the miniaturization of semiconductor devices.

Diffusion Barrier Investigations for Copper Metallization with WN

The transition from aluminum to copper interconnects in integrated circuits necessitated the development of robust diffusion barriers to prevent copper, a fast-diffusing species, from migrating into the surrounding dielectric materials and silicon substrate, which can cause device failure. annualreviews.org Tungsten nitride has emerged as a leading candidate for this application.

Research has demonstrated that thin films of tungsten nitride can effectively block the diffusion of copper. Studies have investigated various deposition techniques to create WN barrier layers, including reactive DC magnetron sputtering, plasma-enhanced chemical vapor deposition (PECVD), and metal-organic chemical vapor deposition (MOCVD). researchgate.netunt.edugelest.com

Investigations into the thermal stability of Cu/WNx/Si multilayer structures have shown that a 15-nm thick tungsten nitride layer can prevent destructive reactions up to 700°C during rapid thermal annealing. researchgate.net The performance of WN as a barrier is influenced by its stoichiometry and microstructure. For instance, amorphous tungsten nitride films have shown promise for extending the use of copper metallization to device features smaller than 0.18 µm. researchgate.net These amorphous films, with a composition around WN0.5, exhibit excellent step coverage even in high-aspect-ratio structures. researchgate.net

Secondary ion mass spectroscopy (SIMS) measurements have confirmed the effectiveness of W2N barriers in preventing the intermixing of copper and silicon after annealing at 390°C for 3 hours. unt.edu Furthermore, MOCVD processes have been developed to grow amorphous tungsten nitride films at temperatures as low as 200-350°C, which is crucial for temperature-sensitive fabrication processes. gelest.com These MOCVD-grown films, predominantly consisting of the W2N phase, have demonstrated low resistivity and excellent step coverage of over 90% in deep trench structures. gelest.com

Performance of Tungsten Nitride Diffusion Barriers for Copper Metallization

Deposition MethodBarrier ThicknessAnnealing TemperatureKey FindingsReference
Reactive DC Magnetron Sputtering15 nm700°CPrevents destructive reactions in Cu/WNx/Si structures. researchgate.net
Plasma Enhanced Chemical Vapor Deposition (PECVD)50 Å500°C for 30 minAmorphous WN0.5 shows effective Cu barrier properties with 33% step coverage in 9:1 aspect ratio structures. researchgate.net
Plasma Enhanced Chemical Vapor Deposition (PECVD)Not specified390°C for 3 hoursGood barrier performance for W2N between Cu and SiO2 with no intermixing. unt.edu
Metal-Organic Chemical Vapor Deposition (MOCVD)50 nmDeposition at 200-350°CAmorphous films below 275°C with resistivities as low as 123 µΩ·cm and >90% step coverage in 4:1 aspect ratio trenches. gelest.com

Integration Studies of WN in Advanced Semiconductor Devices

Beyond its role as a diffusion barrier, tungsten nitride is being investigated for integration into various components of advanced semiconductor devices. As device geometries continue to shrink, materials with specific electronic and physical properties are required for components like gate electrodes. google.com

Tungsten nitride has been explored as a gate material due to its metallic properties and compatibility with existing fabrication processes. google.com In the fabrication of tungsten gate electrode stacks, a WN layer can serve as an adhesion layer, or "glue layer," between the gate oxide and the bulk tungsten film, as tungsten itself adheres poorly to gate oxides. google.com

Research has also focused on the interface between tungsten nitride and thin dielectric layers. Studies on reactively sputtered WNx on thermally grown silicon dioxide (SiO2) have shown that the WNx/SiO2 interface is stable up to 650°C. ncsu.edu Metal-oxide-semiconductor (MOS) capacitors fabricated with WNx gates have demonstrated interface trap densities on the order of 10¹¹ cm⁻²eV⁻¹. ncsu.edu

The integration of WN with polysilicon is another area of active research. For transistors with dimensions of 90 nm and below, a stack of tungsten nitride and tungsten (WN/W) is a potential solution for metal gates on doped polysilicon. techconnect.org However, reactions between WN and silicon during annealing can lead to the formation of silicon nitride or tungsten silicide, affecting the sheet resistance stability. techconnect.org To address this, a thin tungsten silicide (WSix) layer can be used as a buffer. techconnect.org

Methods for producing highly uniform and conformal tungsten nitride films, such as atomic layer deposition (ALD), are being developed to meet the stringent requirements of advanced semiconductor manufacturing. harvard.edu These ALD-grown films are metallic, good electrical conductors, and suitable for applications as electrodes for thin-film capacitors and field-effect transistors (FETs). harvard.edu

Electrochemical Energy Storage Research Utilizing Tungsten Nitrides

Transition metal nitrides, including tungsten nitride, are gaining significant attention as promising electrode materials for electrochemical energy storage devices like supercapacitors. researchgate.net Their inherent metallic conductivity, potential for surface redox reactions, and good chemical stability contribute to their excellent performance in these applications. researchgate.net

Tungsten Nitride as Electrode Material in Supercapacitor Research

Tungsten nitride has been extensively investigated as an electrode material for supercapacitors, demonstrating high specific capacitance and excellent cycling stability. researchgate.net Researchers have synthesized various forms of tungsten nitride, including thin films and nanocomposites, to enhance its energy storage capabilities.

Binder-free supercapacitor electrodes based on tungsten nitride (W2N) thin films deposited on stainless steel substrates via reactive sputtering have exhibited a high specific capacitance of 163 F g⁻¹ at a current density of 0.5 mA cm⁻² in a 1 M H2SO4 electrolyte, along with remarkable cycling stability. researchgate.net Porous W2N powder, with a specific surface area of 34.6 m² g⁻¹, has also shown a specific capacitance of 161 F g⁻¹ at a current density of 1 A g⁻¹. researchgate.net

The synergistic effect of combining tungsten nitride with other materials has also been explored. For example, composites of tungsten nitride and tungsten carbide quantum dots supported on amorphous carbon have been synthesized. researchgate.net The interaction between the crystal structure of WN and cathodic doping has been proposed to enhance the specific capacitance by approximately nine times. researchgate.net Furthermore, the pseudocapacitive behavior of W2N, when combined with materials like polypyrrole, can significantly enhance the performance of asymmetric supercapacitor devices, leading to high volumetric capacity and energy density. researchgate.net

Electrochemical Performance of Tungsten Nitride-Based Supercapacitors

WN Material FormSubstrate/SupportElectrolyteSpecific CapacitanceCurrent DensityCycling StabilityReference
W2N Thin FilmStainless Steel1 M H2SO4163 F g⁻¹0.5 mA cm⁻²Excellent researchgate.net
Porous W2N PowderNot specified1 mol L⁻¹ H2SO4161 F g⁻¹1 A g⁻¹Long life cycle researchgate.net
W2N@P-CF and PPy@CFNot specified (Asymmetric device)Aqueous7.1 F cm⁻³ (Volumetric)Not specified88% over 20,000 cycles researchgate.net

Fundamental Energy Storage Mechanisms in WN-based Systems

The energy storage in tungsten nitride-based systems is primarily attributed to pseudocapacitive mechanisms, which involve fast and reversible faradaic reactions at or near the surface of the electrode material. researchgate.net This is distinct from the double-layer capacitance that arises from the physical accumulation of charge at the electrode-electrolyte interface.

In WN electrodes, the pseudocapacitive behavior is associated with diffusion-controlled and reversible charge transfer processes during charging and discharging. researchgate.net The crystal phase of the material can significantly influence the charge storage kinetics and capacitance. semanticscholar.org For instance, studies on tungsten oxide (WO3), a related compound, have shown that different crystal structures exhibit varied energy storage capabilities, which is attributed to unique charge storage mechanisms and engineered electrode work functions. semanticscholar.org This highlights the critical role of the material's crystal structure in optimizing pseudocapacitive performance.

The fundamental principles of chemical energy storage involve the conversion of electrical energy into chemical energy through electrochemical reactions and storing it in chemical substances. mdpi.com In the case of WN supercapacitors, this involves redox reactions on the tungsten nitride surface. The high conductivity of tungsten nitride facilitates efficient electron transport, which is crucial for high-power energy storage.

Catalytic Activity Research of Tungsten Nitrides

Tungsten nitrides have emerged as promising catalysts in various chemical reactions due to their unique electronic structure and high conductivity. researchgate.net Research has focused on their application in areas such as hydrogen evolution reactions, oxygen reduction reactions, and the reduction of nitrogen oxides.

In the context of metal-air batteries, a synergistic catalytic performance has been observed by localizing tungsten single atoms around tungsten nitride nanoparticles confined in nitrogen-doped carbon. nih.govdigitellinc.com This binary system exhibits an efficient four-step oxygen reduction reaction (ORR), which is a key process in these batteries. nih.govdigitellinc.com Despite the generally acknowledged low activity of W-based catalysts for ORR, this novel system shows competitive durability and reversibility when used as an air cathode in all-solid-state Zn-air and Al-air batteries. nih.govdigitellinc.com

Furthermore, the catalytic activities of tungsten nitride for the dissociation and reduction of nitric oxide (NO) with hydrogen have been investigated, indicating its potential for environmental catalysis applications. hkbu.edu.hk

Investigations into Hydrogen Evolution Reaction (HER) Performance of WN

The pursuit of clean and renewable energy has spurred significant research into efficient electrocatalysts for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production. While precious metals like platinum are highly effective, their cost and scarcity limit large-scale application. Consequently, transition metal nitrides, including tungsten nitride (WN), have garnered attention as promising, cost-effective alternatives.

Research has focused on enhancing the intrinsic catalytic performance of tungsten-based materials. One approach involves heteroatom doping to modify the electronic structure and improve catalytic activity. A study detailed the preparation of phosphorus-doped WN nanowire arrays (P/WN NWs) on carbon cloth. globethesis.com The process involved preparing tungsten oxide (WO3) nanowires via a hydrothermal method, followed by nitridation in an ammonia (B1221849) atmosphere to form WN nanowires, and finally a phosphating treatment to introduce phosphorus. globethesis.com The resulting P/WN nanowires exhibited a porous structure with uniform P species distribution. This doping was found to reduce the electrical resistivity of WN and promote the adsorption and conversion of active hydrogen, thereby enhancing both the electrocatalytic activity and stability for HER in alkaline, acidic, and neutral media. globethesis.com

Another strategy to boost HER performance is through anion regulation and the creation of heterostructures. Researchers have demonstrated that forming an N-doped tungsten carbide (W2C/WC) heterostructure can significantly improve catalytic performance. acs.org In this work, volatile species derived from urea (B33335) at high temperatures were captured by WO3, leading to simultaneous nitridation and carbonization. acs.org The resulting three-dimensional, flower-like N-W2C/WC array showed a low overpotential of 63 mV at a current density of 10 mA cm⁻² and a Tafel slope of 73 mV dec⁻¹ in alkaline media, with negligible performance loss after 60 hours. acs.org

Furthermore, studies on sputtered tungsten nitride films have indicated their potential for HER applications. Specifically, a composite and porous material consisting of tungsten and tungsten nitride (W + WNx), formed after annealing an almost amorphous WN film, was identified as potentially useful for HER catalysts as an alternative to platinum in alkaline water electrolysis. researchgate.netdoaj.org

The table below summarizes the performance of a P-doped WN electrocatalyst in different media. globethesis.com

CatalystMediumOverpotential at 10 mA cm⁻² (η₁₀)Tafel Slope
P/WN NWsAlkaline196 mV114 mV dec⁻¹
P/WN NWsAcidic194 mV93 mV dec⁻¹
P/WN NWsNeutral285 mV139 mV dec⁻¹

Exploration of Tungsten Nitride as Photocatalysts

Tungsten nitride has emerged as a novel material in the field of photocatalysis, particularly for solar energy conversion. Unlike traditional semiconductor photocatalysts, which are often limited by their bandgap to absorbing UV or a small portion of the visible spectrum, metallic photocatalysts like WN offer a different mechanism for generating electron-hole pairs.

The mechanism in metallic photocatalysts involves interband transitions that create the necessary electron-hole pairs for the reaction, overcoming some of the thermodynamic and activation barriers that limit semiconductors at longer wavelengths. researchgate.net The synthesis of this black WN photocatalyst was achieved through a two-step process involving the formation of a tungstic acid (H2WO4) intermediate, which was subsequently heat-treated in an ammonia atmosphere. bohrium.com This work opens a new avenue for exploring other metallic materials as efficient photocatalysts for solar energy utilization. researchgate.net

Development of Tungsten Nitrides for Extreme Environment Applications

Research on Advanced Hard Materials Incorporating Tungsten Nitrides

Tungsten nitride (WN) and its related compounds are at the forefront of research into new superhard materials. The incorporation of nitrogen into the tungsten lattice to form short, directional covalent bonds can dramatically increase hardness and shear modulus compared to pure tungsten, which is highly incompressible but relatively soft. ed.ac.uk

Recent high-pressure, high-temperature synthesis experiments have produced novel tungsten nitride phases with exceptional mechanical properties. Using laser-heated diamond anvil cells at pressures of 30 GPa and 55 GPa and temperatures exceeding 2000 K, researchers successfully synthesized W2N3 and W3N5, respectively. ed.ac.uk Both compounds are composed of densely packed, incompressible WN7 polyhedra. The directional W-N bonds are credited with their remarkable properties, with a single-bonded N-N dimer in W3N5 thought to provide further enhancement. ed.ac.uk These materials exhibit bulk moduli and hardness values significantly greater than pure tungsten. ed.ac.uk

First-principles calculations have also predicted other tungsten nitride stoichiometries with superhard characteristics. bohrium.comresearchgate.net For instance, hexagonal hP4-WN and hP6-WN2 are predicted to show extraordinary strain stiffening, leading to indentation strengths over 40 GPa. bohrium.com Calculations indicate that hP4-WN is metallic, which would make it the first known intrinsic superhard metal. bohrium.com Another theoretical study predicted a WN6 compound containing energetic, covalently bonded N6 rings that could exhibit a hardness of 46 GPa. researchgate.net

The table below compares the mechanical and physical properties of these advanced tungsten nitrides with pure tungsten. ed.ac.uk

MaterialBulk Modulus (GPa)Hardness (GPa)Superconducting Transition Temperature (K)
Pure Tungsten3003.40.011
W2N33803011.6
W3N5406349.4

Tungsten Nitrides in Plasma-Facing Material Research

In nuclear fusion research, materials facing the superheated plasma must endure extreme conditions, including high temperatures and intense particle bombardment. Tungsten is a primary candidate for these plasma-facing components (PFCs) due to its high melting point and resistance to sputtering. mpg.deeuro-fusion.org The formation of tungsten nitride (WNx) films on tungsten divertors has been observed in fusion reactors, particularly after nitrogen seeding is used for cooling. researchgate.net This has prompted research into the properties and viability of WN itself as a plasma-facing material. researchgate.netmdpi.com

Studies have investigated the interaction of WN coatings with deuterium (B1214612) plasma to understand fuel retention, a critical issue in fusion devices. Tungsten nitride coatings with nitrogen content ranging from 19–50 at% were prepared and exposed to a deuterium plasma jet. researchgate.net It was found that all the nitride coatings retained less deuterium than pure tungsten. The nitrogen within the films appears to act as a diffusion barrier for deuterium, leading to a higher desorption temperature and thus a higher binding energy. researchgate.net

First-principles calculations have also been used to investigate the sputtering resistance of various tungsten nitride surfaces (W2N, WN, and W2N3). The results indicate that these surfaces have good sputtering resistance, with the nitrogen-rich (001) surface of WN showing even better resistance than pure tungsten. researchgate.net The stability and properties of WN coatings make them a material of tremendous potential for plasma-facing applications. researchgate.net

WN in Solar Thermal Applications Research

Tungsten nitride thin films are being investigated for their potential use in concentrated solar power (CSP) plants. researchgate.netmdpi.com These plants use spectrally selective coatings on receiver tubes to efficiently absorb solar energy while minimizing thermal radiation losses. The coatings must possess high thermal stability to operate effectively at the medium-to-high temperatures (470 °C to 580 °C) required for diathermic oil or molten salt systems. mdpi.comresearchgate.net

Research into the thermal stability of sputtered WNx thin films has been conducted to assess their suitability for these applications. doaj.orgmdpi.com In one study, WN films were deposited using DC-pulsed reactive sputtering at different power levels (300 W, 500 W, and 700 W) and then annealed in a vacuum at 470 °C and 580 °C. researchgate.netmdpi.com The stability and resulting properties were found to be highly dependent on the initial deposition conditions.

The film sputtered at 300 W , which was initially of poor crystalline quality, released trapped nitrogen upon annealing but maintained its W2N structure up to 580 °C. However, its sheet resistance increased, which is undesirable as a metallic character is important for these applications. doaj.org

The film sputtered at 500 W demonstrated a stable crystalline structure and metallic character that remained unmodified by the increasing temperature, making it a promising candidate. doaj.org

The film sputtered at 700 W was nearly amorphous as-deposited and underwent significant changes upon annealing, crystallizing and disproportioning into a porous composite of W and WNx. While not ideal for spectrally selective coatings, this structure was noted for its potential in other areas, such as energy storage or catalysis. doaj.org

This research highlights that the thermal behavior of tungsten nitride films can be tailored through deposition parameters, which is crucial for optimizing their performance in high-temperature solar thermal applications. mdpi.com

Future Research Directions and Challenges in Tungsten Nitride Science

Advancements in Controlled Synthesis and Scalability of Tungsten Nitrides

A primary challenge in the field of tungsten nitride research is the development of synthesis techniques that offer precise control over the material's stoichiometry, phase, and morphology, while also being scalable for industrial production. Current research is actively exploring several promising avenues to achieve these goals.

One area of focus is the refinement of chemical vapor deposition (CVD) techniques. For instance, a salt-assisted CVD method has been successfully employed to grow ultrathin, highly crystalline tungsten nitride crystals on SiO2/Si substrates. ntu.edu.sg This approach demonstrates the potential for producing well-defined two-dimensional (2D) nitride layers, which are in high demand for investigating their intrinsic physical properties. ntu.edu.sg Another innovative approach involves the use of a vapor-liquid-solid (VLS) growth process, which facilitates the formation of transition metal nitrides from a gaseous nitrogen precursor with high efficiency. acs.org

Beyond vapor-phase methods, solution-based strategies are also being developed. A notable example is a novel alkylamine-based synthesis that allows for the control of nanoscale WNₓ morphology by utilizing long-chained amines that form lyotropic or lamellar phases depending on the surfactant concentration. rsc.org This method has successfully produced nanocrystalline WNₓ aggregates and nanosheets with controlled dimensions. rsc.org Similarly, atomic layer deposition (ALD) using novel precursors like bis(tert-butylimido)-bis-(dimethylamido)tungsten has enabled the synthesis of highly uniform, smooth, and conformal coatings of tungsten nitride at low temperatures. harvard.edu

For producing bulk quantities of crystalline tungsten nitrides, high-pressure and high-temperature (HPHT) synthesis remains a key area of investigation. Researchers have successfully synthesized novel tungsten nitride materials, such as W₂N₃ and W₃N₅, under extreme conditions using laser-heated diamond anvil cells. ed.ac.ukbohrium.com Importantly, some of these high-pressure synthesis routes are being optimized for industrial-scale production, with successful preparation of various nitrides at a moderate pressure of 5 GPa, which is considered practically feasible for mass production. acs.org

The scalability of these synthesis methods is a critical factor for their practical application. While techniques like ALD are well-suited for microelectronics, their scalability for large-area coatings or bulk powder production presents challenges. Conversely, HPHT methods, once optimized, offer a pathway to larger quantities of highly crystalline materials. Future research will likely focus on hybrid approaches and process optimization to bridge the gap between laboratory-scale precision and industrial-scale output.

Table 1: Comparison of Advanced Synthesis Methods for Tungsten Nitride

Synthesis MethodKey AdvantagesChallengesPotential Applications
Salt-Assisted CVD High crystallinity, controlled thicknessSubstrate dependency, precursor handling2D materials research, electronics
Vapor-Liquid-Solid (VLS) High efficiency, bottom-up growthComplex process controlAdvanced electronics, catalysis
Alkylamine-Based Synthesis Morphological control (nanosheets, aggregates)Surfactant removal, potential for impuritiesNanoelectronics, catalysis
Atomic Layer Deposition (ALD) High conformality, precise thickness controlSlow deposition rate, precursor availabilityMicroelectronics, barrier layers
High-Pressure/High-Temperature (HPHT) Access to novel phases, high crystallinityHigh energy consumption, equipment costSuperhard materials, bulk applications

Emerging Theoretical and Computational Paradigms for WN Research

Theoretical and computational approaches are becoming increasingly indispensable in guiding the synthesis and understanding the properties of tungsten nitride materials. These paradigms allow for the prediction of novel, stable structures and provide deep insights into their electronic and mechanical characteristics, thereby accelerating the discovery of new materials with desired functionalities.

First-principles calculations, particularly those based on density functional theory (DFT), are at the forefront of this effort. DFT calculations have been used to investigate the properties of various tungsten nitride species, including their Young's modulus and electronic band structures. ntu.edu.sg These calculations are crucial for understanding the exceptional mechanical properties of newly synthesized compounds like W₂N₃ and W₃N₅, where the directional W-N covalent bonds are responsible for their high incompressibility and hardness. ed.ac.uk

A significant emerging trend is the use of unbiased structural searching methods, such as the Crystal structure AnaLYsis by Particle Swarm Optimization (CALYPSO) method, combined with first-principles calculations. This powerful combination has led to the discovery of novel orthorhombic structures for tungsten dinitride (WN₂) that are thermodynamically stable at high pressures. nih.govresearchgate.net

Furthermore, the integration of machine learning with computational materials science is opening up new frontiers. A machine-learning accelerated crystal structure searching method, based on Bayesian Optimization and ab initio calculations, has been developed to efficiently explore the vast phase space of the W-N system. arxiv.org This approach has successfully predicted new superhard tungsten nitrides, such as h-WN₆, which is predicted to be stable under high pressure and metastable at ambient conditions. arxiv.org This highlights the potential of machine learning to guide the experimental synthesis of materials with exceptional properties.

These computational paradigms are not only predictive but also explanatory. For instance, DFT calculations have been employed to understand the interaction between a novel W₂₄N₄₈ crystal with nanochannels and hydrogen, suggesting its potential application in hydrogen removal and recycling in plasma-facing materials. nih.govaip.org As computational power continues to grow and algorithms become more sophisticated, these theoretical and computational tools will play an even more critical role in the rational design of next-generation tungsten nitride materials.

Exploration of Novel Tungsten Nitride Architectures (e.g., Two-Dimensional Materials)

The exploration of novel architectures, particularly at the nanoscale, represents a vibrant and promising frontier in tungsten nitride research. The discovery and synthesis of two-dimensional (2D) tungsten nitrides are of particular interest due to their potential for unique electronic and mechanical properties that differ from their bulk counterparts.

Recent successes in the synthesis of 2D transition metal nitrides have paved the way for the investigation of their intrinsic properties. ntu.edu.sg For example, ultrathin tungsten nitride crystals have been grown using a salt-assisted chemical vapor deposition method. ntu.edu.sg A significant breakthrough has been the bottom-up synthesis of monolayer W₅N₆, which exhibits semimetallic behavior and exceptional resilience against mechanical damage and chemical reactions. acs.orgnih.gov This material's robustness makes it a candidate for applications such as atomic-scale dry etch stops in the integration of high-performance 2D materials contacts. nih.gov

The synthesis of WN with a 2D multilayer structure has also been achieved through the nitriding of a WO₂.₉₀ precursor. acs.org This material has shown potential for applications in surface-enhanced Raman scattering (SERS). acs.org Theoretical predictions are also driving the exploration of novel 2D architectures. An evolutionary algorithm coupled with a first-principles approach has been used to predict a set of novel 2D superconductive structures based on tungsten nitride with various stoichiometries (W₄N₂, W₂N₂, and W₂N₃). researchgate.net

Beyond 2D nanosheets, researchers are also investigating other unique nanostructures. For instance, a novel W₂₄N₄₈ crystal with nanoscale cavities and channels has been predicted using density functional theory calculations. nih.gov These nanochannels could be beneficial for applications such as hydrogen removal and recycling in plasma-facing materials for fusion reactors. nih.gov The synthesis of nanocrystalline WNₓ aggregates and nanosheets with controlled morphology has also been demonstrated, opening up possibilities for their use in nanoelectronics and catalysis. rsc.orgnih.gov

Table 2: Properties and Potential Applications of Novel Tungsten Nitride Architectures

ArchitectureSynthesis MethodKey PropertiesPotential Applications
2D WN Nanosheets Salt-Assisted CVDHigh crystallinity, tunable thicknessElectronics, energy storage
Monolayer W₅N₆ Vapor-Liquid-Solid (VLS)Semimetallic, high mechanical resilienceAtomic etch-stops, 2D electronics
2D Multilayer WN Nitriding of WO₂.₉₀ precursorHigh SERS activitySurface-enhanced Raman scattering
2D Superconducting WNₓ Theoretical PredictionSuperconductivityQuantum computing, advanced electronics
W₂₄N₄₈ with Nanochannels Theoretical PredictionNanoscale cavities and channelsHydrogen storage and transport

Interdisciplinary Research Opportunities for Tungsten Nitrides

The diverse and tunable properties of tungsten nitrides create a wealth of opportunities for interdisciplinary research, bridging materials science with fields such as electronics, catalysis, energy technology, and extreme environment engineering.

In microelectronics , tungsten nitride is already utilized as a conductive barrier layer between silicon and other metals like copper. reade.comwikipedia.org Future research will focus on developing even thinner and more robust WN films using techniques like ALD to meet the demands of shrinking device dimensions. harvard.edu The exploration of 2D tungsten nitrides with unique electronic properties could also lead to their integration into next-generation electronic and optoelectronic devices. acs.org

The field of catalysis presents another significant opportunity. Tungsten nitrides have shown promise as catalysts for various reactions, including hydrodesulfurization and hydrodenitrogenation, where they could replace more expensive noble metal catalysts. google.com The synthesis of nanostructured tungsten nitrides with high surface areas is a key research direction to enhance their catalytic activity. rsc.orgnih.gov

In energy storage and conversion , tungsten nitrides are being investigated for applications in supercapacitors and batteries. researchgate.netacs.org Their high electrical conductivity and chemical stability make them attractive electrode materials. reade.com For instance, W₂N has been used as an electrode material for electrochemical capacitors, demonstrating good specific capacitance and long cycle life. researchgate.net Furthermore, tungsten nitride-modified porous carbon has been shown to improve the performance of zinc-iodine batteries. acs.org

The exceptional hardness and stability of tungsten nitrides make them candidates for superhard and protective coatings . ed.ac.ukbohrium.com Research into novel, ultra-incompressible tungsten nitrides synthesized under high pressure opens up possibilities for their use in cutting tools and wear-resistant coatings for extreme environments. ed.ac.uk

Finally, in the context of fusion energy , tungsten nitride films are being studied as plasma-facing materials in fusion reactors. mdpi.com Their ability to reduce tungsten sputtering and their thermal stability are critical properties for this demanding application. The discovery of novel WNₓ structures with nanochannels for hydrogen management further highlights the potential for interdisciplinary collaboration in this area. nih.govaip.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.